2-Ethylquinoline
Overview
Description
2-Ethylquinoline is an organic compound with the molecular formula C11H11N. It is a derivative of quinoline, characterized by the presence of an ethyl group at the second position of the quinoline ring. This compound is typically a colorless to pale yellow liquid with a distinctive aromatic odor. It is known for its luminescent properties and is widely used in the development of luminescent materials .
Mechanism of Action
Target of Action
2-Ethylquinoline, also known as Quinoline, 2-ethyl-, is a derivative of quinoline, a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities . Quinoline derivatives have been extensively applied as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents . .
Mode of Action
These interactions can lead to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
The synthesis of quinoline derivatives, including this compound, has been studied .
Result of Action
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives, including this compound, can be influenced by various factors, including the choice of solvent and reaction conditions .
Biochemical Analysis
Biochemical Properties
Quinoline, the parent compound of 2-Ethylquinoline, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-malarial, and anti-tuberculosis activities . These effects are likely mediated through various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower doses and toxic or adverse effects observed at higher doses .
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of a compound can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylquinoline can be synthesized through various methods. One common approach involves the cyclization of pyridine with hydrogen peroxide and benzaldehyde under acidic conditions. Another method includes the reaction of aniline with propanol over modified USY zeolite catalysts. This reaction is conducted in a fixed-bed flow-type reactor, yielding a high conversion rate of aniline to quinolines .
Industrial Production Methods: In industrial settings, this compound is often produced via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Hydrogenation of this compound can yield 2-ethyl-1,2,3,4-tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 2-Ethyl-1,2,3,4-tetrahydroquinoline.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Ethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and luminescent materials.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the ethyl group.
2-Methylquinoline: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylquinoline: Contains a phenyl group at the second position.
Uniqueness: 2-Ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group enhances its lipophilicity and alters its reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-ethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZVKSCLVSDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167106 | |
Record name | Quinoline, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-34-9 | |
Record name | Quinoline, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINOLINE, 2-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4G87AFMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-ethylquinoline interesting for organic synthesis?
A: this compound and its derivatives have proven valuable in constructing complex heterocyclic molecules. A recent study [] highlighted a novel, efficient method to synthesize isoxazolines using this compound as a starting material. This one-pot reaction with olefins, catalyzed by copper salts and using potassium persulfate as an oxidant, forms four new bonds (C=O, C=N, C–C, C–O) in a single step. This method avoids the need for harsh conditions and expensive catalysts, making it a more accessible and practical approach.
Q2: What is the mechanism behind this novel isoxazoline synthesis?
A: Research suggests that the reaction proceeds through a radical pathway []. Interestingly, both water and nitrate anions contribute the oxygen atom for the carbonyl group, while potassium nitrate provides the nitrogen atom for the isoxazoline ring. This understanding of the mechanism allows for potential modifications to the reaction conditions and exploration of its applicability with a wider range of substrates.
Q3: Besides isoxazoline synthesis, are there other applications of this compound in organic reactions?
A: While the isoxazoline synthesis is a recent example, this compound’s fragmentation patterns have been studied for decades. Mass spectrometry studies revealed that this compound fragments similarly to this compound and 1-ethylisoquinoline, leading to a cyclic fragment ion []. This understanding of its fragmentation behavior can be valuable in analytical chemistry and structural elucidation of complex molecules.
Q4: What are the limitations of using this compound in the described reactions?
A: While promising, the isoxazoline synthesis using this compound has limitations. The reaction seems to work best with terminal olefins, as disubstituted alkenes and styrenes did not yield the desired products []. Further research is needed to understand these limitations and potentially expand the substrate scope of this reaction.
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